2,4-dichloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-(dimethylsulfamoyl)benzamide
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Overview
Description
2,4-DICHLORO-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.
Introduction of the Difluoromethoxy Group: This step involves the reaction of the benzothiazole intermediate with difluoromethylating agents, such as difluoromethyl iodide, under basic conditions.
Attachment of the Dichloro and Dimethylaminosulfonyl Groups: These groups are introduced through electrophilic aromatic substitution reactions using chlorinating agents and sulfonylating reagents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2,4-DICHLORO-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the benzothiazole moiety may interact with protein kinases, while the difluoromethoxy group can enhance binding affinity through hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Shares the dichloro and sulfonyl groups but lacks the benzothiazole and difluoromethoxy moieties.
6-Difluoromethoxy-1,3-benzothiazole: Contains the benzothiazole and difluoromethoxy groups but lacks the dichloro and sulfonyl groups.
Uniqueness
2,4-DICHLORO-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both electron-withdrawing and electron-donating groups allows for versatile reactivity and interaction with various biological targets.
Properties
Molecular Formula |
C17H13Cl2F2N3O4S2 |
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Molecular Weight |
496.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C17H13Cl2F2N3O4S2/c1-24(2)30(26,27)14-6-9(10(18)7-11(14)19)15(25)23-17-22-12-4-3-8(28-16(20)21)5-13(12)29-17/h3-7,16H,1-2H3,(H,22,23,25) |
InChI Key |
WBOOIXSZEQZGDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F)Cl)Cl |
Origin of Product |
United States |
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